4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide
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Overview
Description
4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide is a complex organophosphorus compound. It is known for its unique structure, which includes both dicyclohexylphosphanyl and diphenylphosphanylmethyl groups attached to a pyrrolidine ring. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of dicyclohexylphosphine with diphenylphosphine in the presence of a base to form the phosphanyl groups. These groups are then attached to a pyrrolidine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: Nucleophilic substitution reactions are common, where the phosphanyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are typically employed.
Major Products
The major products formed from these reactions include various phosphine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis reactions.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets include metal ions such as palladium and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate
- (2R,4R)-N-tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-(diphenylphosphino)methylpyrrolidine
Uniqueness
What sets 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide apart is its specific combination of phosphanyl groups and the N-methylcarboxamide moiety. This unique structure provides distinct reactivity and binding properties, making it particularly useful in specialized catalytic applications.
Properties
IUPAC Name |
4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAVWOTKQHAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2OP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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